molecular formula C13H11NO4 B4180671 4-[(2-furoylamino)methyl]benzoic acid

4-[(2-furoylamino)methyl]benzoic acid

Cat. No. B4180671
M. Wt: 245.23 g/mol
InChI Key: RGGHUWUWEGCYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-furoylamino)methyl]benzoic acid is a chemical compound that has been studied extensively for its potential use in scientific research. The compound is a derivative of benzoic acid and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[(2-furoylamino)methyl]benzoic acid is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and pathways involved in inflammation and oxidative stress. The compound has been found to inhibit the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
4-[(2-furoylamino)methyl]benzoic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, to reduce inflammation and oxidative stress, and to improve cardiovascular function. It has also been found to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2-furoylamino)methyl]benzoic acid in lab experiments is its ability to inhibit inflammation and oxidative stress, which are involved in many disease processes. However, one limitation is that the compound may have off-target effects and may not be specific to the pathway or enzyme being studied.

Future Directions

There are many potential future directions for research on 4-[(2-furoylamino)methyl]benzoic acid. One area of interest is its potential use as a therapeutic agent for cancer, cardiovascular disease, and neurodegenerative disorders. Another area of interest is its potential use as a research tool to study inflammation and oxidative stress pathways. Additionally, further research is needed to better understand the mechanism of action of the compound and to determine its safety and efficacy in humans.
In conclusion, 4-[(2-furoylamino)methyl]benzoic acid is a chemical compound that has shown promise for its potential use in scientific research. The compound has various biochemical and physiological effects and has been studied in research on cancer, cardiovascular disease, and neurodegenerative disorders. Further research is needed to better understand the mechanism of action of the compound and to determine its safety and efficacy in humans.

Scientific Research Applications

4-[(2-furoylamino)methyl]benzoic acid has been studied extensively for its potential use in scientific research. The compound has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has been used in research on cancer, cardiovascular disease, and neurodegenerative disorders.

properties

IUPAC Name

4-[(furan-2-carbonylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-12(11-2-1-7-18-11)14-8-9-3-5-10(6-4-9)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGHUWUWEGCYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(Furan-2-ylcarbonyl)amino]methyl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.